5-Chloro-2-ethynyl-4-methoxypyrimidine

Description

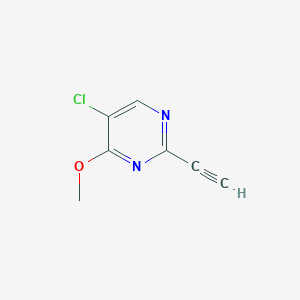

5-Chloro-2-ethynyl-4-methoxypyrimidine (molecular formula: C₇H₅ClN₂O, molecular weight: 168.58 g/mol) is a pyrimidine derivative characterized by a chloro substituent at position 5, a methoxy group at position 4, and an ethynyl group at position 2 (Figure 1). Its CAS registry number is 1330044-02-4, and its MDL identifier is MFCD26407086 . This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, enabling applications in drug discovery and organic synthesis. The ethynyl group provides a reactive site for click chemistry or cross-coupling reactions, while the chloro and methoxy substituents influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

5-chloro-2-ethynyl-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCPMGJOAEIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethynyl-4-methoxypyrimidine typically involves the reaction of 5-chloro-2-methoxypyrimidine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 5-chloro-2-methoxypyrimidine with an ethynyl compound in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethynyl-4-methoxypyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like triethylamine or potassium carbonate, and solvents like DMF or THF.

Major Products Formed

Substitution Reactions: Substituted pyrimidines with various functional groups.

Oxidation and Reduction: Carbonyl compounds, alkenes, or alkanes.

Coupling Reactions: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

5-Chloro-2-ethynyl-4-methoxypyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often employed in coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, facilitating the creation of diverse molecular architectures. The compound's ability to undergo various substitution reactions allows for functionalization at the chlorine site, enhancing its utility in organic synthesis.

Biological Applications

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. It exhibits significant antiproliferative effects against several cancer cell lines, as summarized in the table below:

| Cancer Type | Cell Line | IC Value (µM) |

|---|---|---|

| Leukemia | K562 | 12.5 |

| Colon Cancer | HT-29 | 15.0 |

| Melanoma | A375 | 10.0 |

| Breast Cancer | MCF-7 | 8.0 |

The mechanism underlying this activity involves the induction of apoptosis through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens, as detailed below:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 |

| Escherichia coli | Bacteriostatic | 64 |

| Candida albicans | Antifungal | 16 |

These findings suggest that this compound could be developed into treatments for infections caused by resistant strains.

Medicinal Applications

Pharmaceutical Intermediate

The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and microbial infections. Its favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles predict good bioavailability and low toxicity, making it a candidate for further pharmacological studies.

Industrial Applications

Advanced Materials Production

In industrial contexts, this compound is utilized in producing advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiproliferative Evaluation: A study using MTT assays revealed significant cytotoxicity across multiple cancer types, underscoring its potential as an anticancer agent.

- Mechanism Exploration: Research indicated that the compound induces apoptosis by upregulating caspase pathways while downregulating Bcl-2 protein levels, shifting towards pro-apoptotic signaling.

- Pharmacokinetic Studies: In silico studies predict favorable pharmacokinetic profiles for the compound, suggesting promising avenues for drug development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-4-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 5-chloro-2-ethynyl-4-methoxypyrimidine with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Reactivity The ethynyl group in this compound enables modular synthetic pathways (e.g., Sonogashira coupling), whereas fluoro in 2-ethynyl-5-fluoro-4-methoxypyrimidine enhances electronegativity and metabolic stability .

Biological Activity

- This compound’s chloro-methoxy motif is analogous to kinase inhibitors (e.g., imatinib derivatives), where such groups occupy hydrophobic pockets .

- In contrast, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine’s amine group facilitates hydrogen bonding, making it a scaffold for antiviral agents .

Physical Properties Crystallinity: 4,6-Dichloro-5-methoxypyrimidine forms a planar crystal structure stabilized by Cl···N interactions (3.094–3.100 Å), whereas the ethynyl group in the target compound may reduce crystallinity due to steric hindrance . Solubility: The ethynyl group’s hydrophobicity contrasts with the hydroxyl group in 2-(5-chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol, which improves aqueous solubility .

Research Findings and Trends

Recent studies highlight the following:

- This compound has shown promise in covalent kinase inhibitors, leveraging its ethynyl group for selective target engagement .

- Fluorinated analogs (e.g., 2-ethynyl-5-fluoro-4-methoxypyrimidine) exhibit improved blood-brain barrier penetration compared to chloro derivatives, suggesting utility in CNS-targeted therapies .

- Halogen bonding in dichloro-methoxy pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) enhances ligand-receptor binding affinity in antibacterial agents .

Biological Activity

5-Chloro-2-ethynyl-4-methoxypyrimidine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClNO

- Functional Groups : Chloro group at the 5-position, ethynyl group at the 2-position, and methoxy group at the 4-position.

This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- DNA Binding : The compound can bind to DNA, disrupting normal cellular functions and inducing apoptosis in cancer cells.

- Enzyme Interaction : It interacts with cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial for cell cycle regulation and gene expression.

- Antimicrobial Activity : Related compounds have shown significant antimicrobial properties, inhibiting bacterial growth comparable to established antibiotics like isoniazid and ciprofloxacin.

Anticancer Properties

This compound exhibits notable antiproliferative effects against various cancer cell lines, including:

| Cancer Type | Cell Line | IC Value (µM) |

|---|---|---|

| Leukemia | K562 | 12.5 |

| Colon Cancer | HT-29 | 15.0 |

| Melanoma | A375 | 10.0 |

| Breast Cancer | MCF-7 | 8.0 |

The mechanism involves the induction of apoptosis through caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 |

| Escherichia coli | Bacteriostatic | 64 |

| Candida albicans | Antifungal | 16 |

These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiproliferative Evaluation : A study assessed the compound's effects on a panel of cancer cell lines using MTT assays, revealing significant cytotoxicity with IC values indicating strong antiproliferative activity against multiple cancer types .

- Mechanism Exploration : Research highlighted that the compound induces apoptosis by upregulating caspase pathways while downregulating Bcl-2 protein levels, indicating a shift towards pro-apoptotic signaling .

- Pharmacokinetic Studies : In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic profiles for the compound, suggesting good bioavailability and low toxicity in preliminary assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.